molecular formula C10H13N5O2S B14898272 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14898272
M. Wt: 267.31 g/mol
InChI Key: NYELNXTUKUWNEI-UHFFFAOYSA-N
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Description

3-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core and a tetrahydrothiophene 1,1-dioxide moiety, contributes to its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H13N5O2S/c1-15-10-8(4-13-15)9(11-6-12-10)14-7-2-3-18(16,17)5-7/h4,6-7H,2-3,5H2,1H3,(H,11,12,14)

InChI Key

NYELNXTUKUWNEI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CCS(=O)(=O)C3

Origin of Product

United States

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